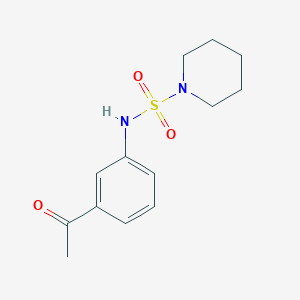
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDK9 inhibitor, as it has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating gene expression.
Wirkmechanismus
The mechanism of action of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the inhibition of CDK9 activity. CDK9 is a protein kinase that phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole results in the downregulation of genes involved in cell cycle progression and DNA replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The CDK9 inhibitor has been found to have various biochemical and physiological effects. In addition to inhibiting the activity of CDK9, it has also been found to inhibit the activity of CDK7, another protein kinase involved in transcriptional regulation. Furthermore, it has been found to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins, leading to apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The CDK9 inhibitor has several advantages for lab experiments. It has been found to be highly selective for CDK9 and CDK7, with minimal off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, its long-term toxicity and potential side effects are still under investigation.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole. One area of interest is the development of more potent and selective CDK9 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of CDK9 inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the role of CDK9 in other diseases, such as HIV and neurodegenerative disorders, is still being explored.
Synthesemethoden
The synthesis of 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole involves the reaction of 2-naphthylsulfonyl hydrazine with 4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
The CDK9 inhibitor has been extensively studied for its potential applications in cancer treatment. CDK9 is known to play a crucial role in promoting the growth and survival of cancer cells by regulating the expression of genes involved in cell cycle progression and DNA replication. Inhibition of CDK9 activity by 4-chloro-3,5-dimethyl-1-(2-naphthylsulfonyl)-1H-pyrazole has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models.
Eigenschaften
Molekularformel |
C15H13ClN2O2S |
|---|---|
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
4-chloro-3,5-dimethyl-1-naphthalen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-15(16)11(2)18(17-10)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
InChI-Schlüssel |
RZVYENDCWHMLTC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
Kanonische SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)



![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)

![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)